Bpiq-i

Content Navigation

CAS Number

Product Name

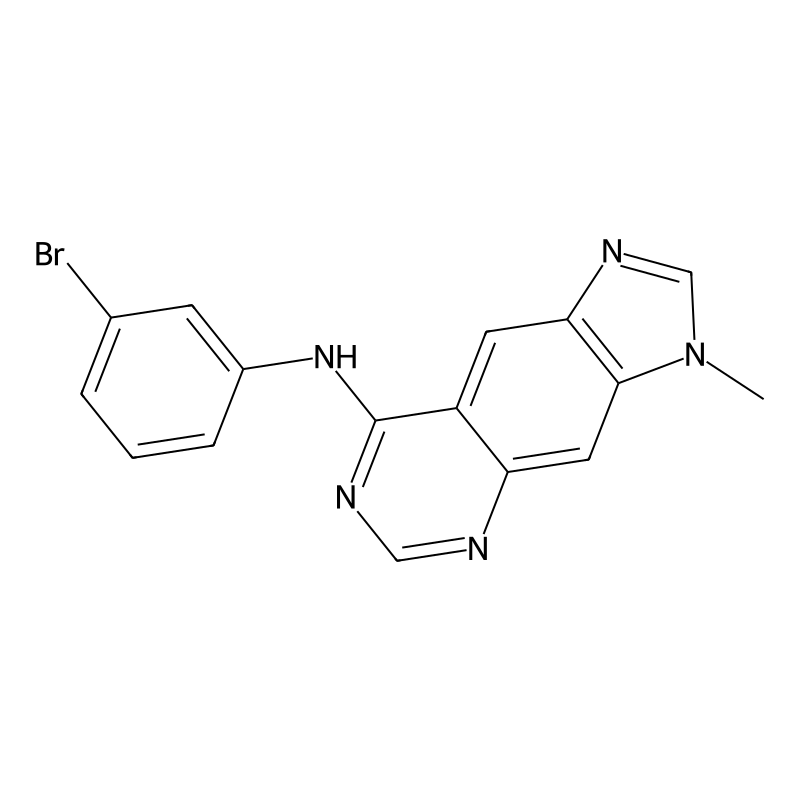

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Bpiq-i, also known as Ir(piq)2(tmh) or Ir(dpm)(piq)2, is a heteroleptic iridium(III) complex featuring two phenylisoquinoline (piq) main ligands and one 2,2,6,6-tetramethyl-3,5-heptanedionate (tmh or dpm) ancillary ligand [REFS-1, REFS-2]. As a second-generation phosphorescent emitter, it is designed for the emissive layer in red Organic Light-Emitting Diodes (OLEDs). The core function of this class of materials is to convert electrical excitons into light with high efficiency. The deliberate heteroleptic design, combining different ligand types, aims to optimize physical properties such as thermal stability and volatility, which are critical for consistent performance in vacuum deposition manufacturing processes .

Substituting Bpiq-i with a seemingly similar red emitter, such as the homoleptic complex Tris(1-phenylisoquinoline)iridium(III) (Ir(piq)3) or analogs with different ancillary ligands like acetylacetonate (acac), is a procurement risk. The ancillary ligand is not a passive component; its structure directly modulates the compound's processability and performance. Replacing the bulky 2,2,6,6-tetramethyl-3,5-heptanedionate (tmh) ligand can alter the material's thermal decomposition profile, sublimation temperature, and solubility, potentially leading to manufacturing inconsistencies or device failures . Furthermore, even small changes to the ancillary ligand can shift energy levels, impacting compatibility with host materials and affecting the final device's external quantum efficiency (EQE) and color purity [1].

Defined Thermal Processing Window for Vacuum Deposition

Thermogravimetric analysis (TGA) is a critical metric for materials used in vacuum thermal evaporation, as it defines the upper temperature limit for processing before the material degrades. Bpiq-i shows a decomposition onset (at 0.5% weight loss) at a temperature greater than 310 °C . This provides a well-defined window for sublimation. For comparison, the closely related analog Ir(piq)2(acac), which uses the less bulky acetylacetonate ancillary ligand, exhibits a slightly higher decomposition onset of >320 °C . This measured difference in thermal behavior, driven solely by the ancillary ligand choice, is a key consideration for process engineers matching material properties to specific deposition equipment and conditions.

| Evidence Dimension | Thermal Decomposition Temperature (TGA, 0.5% weight loss) |

| Target Compound Data | >310 °C |

| Comparator Or Baseline | Ir(piq)2(acac): >320 °C |

| Quantified Difference | Bpiq-i has a ~10 °C lower decomposition onset compared to the acac analog. |

| Conditions | Thermogravimetric Analysis (TGA) under nitrogen atmosphere. |

This specific thermal profile allows for precise control over sublimation and deposition rates, ensuring process reproducibility and preventing material degradation in OLED manufacturing.

Ancillary Ligand Design for Optimized Device Performance

The selection of a heteroleptic structure like Bpiq-i over the homoleptic parent Ir(piq)3 is a deliberate engineering choice to enhance device performance. While Ir(piq)3 is a potent red emitter, its aggregation tendencies and energy levels can be difficult to manage in some host systems. The introduction of a single, bulky β-diketonate ancillary ligand like 'tmh' serves to disrupt molecular packing, improve volatility, and fine-tune the HOMO/LUMO energy levels for better charge injection and confinement [REFS-1, REFS-2]. The comparator complex Ir(piq)2(acac) is an established high-performance benchmark used in research to validate new host materials, achieving an external quantum efficiency (EQE) of 8.46% in a standard device structure [1]. Bpiq-i offers this high-performance potential in a molecule with a different steric and thermal profile.

| Evidence Dimension | External Quantum Efficiency (EQE) of a close analog |

| Target Compound Data | Not reported in a comparable device structure. |

| Comparator Or Baseline | Ir(piq)2(acac) benchmark: 8.46% EQE at 20 mA/cm² |

| Quantified Difference | Not applicable. |

| Conditions | OLED device with Ir(piq)2(acac) doped into a CBP host. |

Procuring a heteroleptic complex like Bpiq-i provides a material optimized for processability and device integration, a key advantage over using the base homoleptic Ir(piq)3.

High Photometric Purity for Saturated Red Emission

Bpiq-i is designed to produce a saturated red emission suitable for display applications. Its photoluminescence (PL) emission peak is centered at approximately 623 nm when measured in a THF solution, which is characteristic of deep-red phosphorescence from the Ir(piq)2 core [REFS-1, REFS-2]. This is comparable to the benchmark analog Ir(piq)2(acac), which also emits at 623 nm . Maintaining this emission profile requires high material purity, as impurities can act as quenching sites or introduce parasitic emission, leading to color shifts and reduced efficiency [2]. Procuring sublimation-grade Bpiq-i ensures that the specified photometric performance is achieved reproducibly.

| Evidence Dimension | Photoluminescence (PL) Emission Peak |

| Target Compound Data | ~623 nm (in THF) |

| Comparator Or Baseline | Ir(piq)2(acac): 623 nm (in THF) |

| Quantified Difference | Negligible difference in solution PL peak. |

| Conditions | Measured in Tetrahydrofuran (THF) solution. |

Ensures that devices will meet the color point specifications required for modern displays (e.g., Rec. 2020) without costly optical filtering.

Fabrication of Red OLEDs with Strict Thermal Budgets

For manufacturing processes where precise control of the sublimation temperature is critical to avoid degradation of adjacent layers or the source material itself, Bpiq-i is a strong candidate. Its defined thermal decomposition window of >310 °C allows for stable deposition rates and high reproducibility in vacuum-based production lines .

Development of High-Efficiency, Saturated Red Pixels for Displays

Bpiq-i is suitable for R&D and production of OLED displays requiring deep-red emission that aligns with standards like Rec. 2020. Its heteroleptic structure is engineered to provide high phosphorescent efficiency, similar to benchmark emitters like Ir(piq)2(acac) that achieve high EQE values in optimized devices [1].

Use as a Process-Optimized Alternative to Homoleptic Emitters

In device architectures where the processing characteristics of Ir(piq)3 are suboptimal, Bpiq-i serves as a suitable alternative. The bulky 'tmh' ancillary ligand provides different sublimation and film-forming properties, offering an additional degree of freedom for process engineers to optimize device fabrication and performance .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

MeSH Pharmacological Classification

Wikipedia

Dates

Quinoline-Based Compound BPIQ Exerts Anti-Proliferative Effects on Human Retinoblastoma Cells via Modulating Intracellular Reactive Oxygen Species

Kai-Chun Cheng, Chun-Tzu Hung, Kuo-Jen Chen, Wen-Chuan Wu, Jau-Ling Suen, Cheng-Hsien Chang, Chi-Yu Lu, Chih-Hua Tseng, Yeh-Long Chen, Chien-Chih ChiuPMID: 26564153 DOI: 10.1007/s00005-015-0368-4

Abstract

Retinoblastoma (Rb) is the most common primary intraocular malignant tumor of childhood. It is important to develop the strategy for Rb treatment. We have tested a quinolone derivative 2,9-bis[2-(pyrrolidin-1-yl)ethoxy]-6-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-11H-indeno[1,2-c]quinolin-11-one (BPIQ) for its anti-cancer effects against Rb via cultured human Rb cell line Y79. Our results showed that BPIQ significantly inhibits cell growth of Y79. Furthermore, the flow cytometer-based assays and Western blotting showed that BPIQ induces the apoptosis of Y79 via increasing the level of reactive oxygen species (ROS). Besides, the activation of γH2AX, a DNA damage sensor in human Y79 cells was also observed, indicating the potential of BPIQ for causing DNA damage of Rb cells. On the contrary, BPIQ-induced apoptosis of Y79 cells was attenuated significantly by N-acetyl-L-cysteine (NAC), an ROS scavenger. The results of Western blot showed that BPIQ down-regulates the levels of anti-apoptotic proteins Bcl-2, survivin and XIAP while up-regulates the pro-apoptotic proteins Bad, Bax and Bid. Our present study demonstrated the anti-proliferative effect of BPIQ in human Y79 cells. The inhibitory effect of BPIQ on the proliferation of Y79 cells is, at least, partly mediated by the regulation of ROS and DNA damage pathway. In conclusion, BPIQ may provide an alternative option in the chemotherapeutics or chemoprevention on the Rb therapy in the future.Role of a tyrosine kinase in the CO2-induced stimulation of HCO3- reabsorption by rabbit S2 proximal tubules

Yuehan Zhou, Patrice Bouyer, Walter F BoronPMID: 16705143 DOI: 10.1152/ajprenal.00520.2005

Abstract

A previous study demonstrated that proximal tubule cells regulate HCO(3)(-) reabsorption by sensing acute changes in basolateral CO(2) concentration, suggesting that there is some sort of CO(2) sensor at or near the basolateral membrane (Zhou Y, Zhao J, Bouyer P, and Boron WF Proc Natl Acad Sci USA 102: 3875-3880, 2005). Here, we hypothesized that an early element in the CO(2) signal-transduction cascade might be either a receptor tyrosine kinase (RTK) or a receptor-associated (or soluble) tyrosine kinase (sTK). In our experiments, we found, first, that basolateral 17.5 microM genistein, a broad-spectrum tyrosine kinase inhibitor, virtually eliminates the CO(2) sensitivity of HCO(3)(-) absorption rate (J(HCO(3))). Second, we found that neither basolateral 250 nM nor basolateral 2 microM PP2, a high-affinity inhibitor for the Src family that also inhibits the Bcr-Abl sTK as well as the Kit RTK, reduces the CO(2)-stimulated increase in J(HCO(3)). Third, we found that either basolateral 35 nM PD168393, a high-affinity inhibitor of RTKs in the erbB (i.e., EGF receptor) family, or basolateral 10 nM BPIQ-I, which blocks erbB RTKs by competing with ATP, eliminates the CO(2) sensitivity. In conclusion, the transduction of the CO(2) signal requires activation of a tyrosine kinase, perhaps an erbB. The possibilities include the following: 1) a TK is simply permissive for the effect of CO(2) on J(HCO(3)); 2) a CO(2) receptor activates an sTK, which would then raise J(HCO(3)); 3) a CO(2) receptor transactivates an RTK; and 4) the CO(2) receptor could itself be an RTK.Tyrosine kinase inhibitors. 9. Synthesis and evaluation of fused tricyclic quinazoline analogues as ATP site inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor

G W Rewcastle, B D Palmer, A J Bridges, H D Showalter, L Sun, J Nelson, A McMichael, A J Kraker, D W Fry, W A DennyPMID: 8632415 DOI: 10.1021/jm950692f

Abstract

Following the discovery of 4-[(3-bromophenyl)amino]-6,7-dimethoxyquinazoline (4; PD 153035) as an extremely potent (IC(50) 0.025 nM) inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), several fused tricyclic quinazoline analogues have been prepared and evaluated for their ability to inhibit the enzyme. The most potent compound was the linear imidazo[4,5-g]quinazoline (8), which exhibited an IC(50) of 0.008 nM for inhibition of phosphorylation of a fragment of phospholipase C-gamma-1 as substrate. While N-methyl analogues of 8 showed similar potency, analogous N-[2-(dimethylamino)ethyl] derivatives were less effective. The next most potent compounds were the linear pyrazoloquinazolines (19 and 20) (IC(50)s 0.34 and 0.44 nM) and pyrroloquinazoline (21) (IC(50) 0.44nM), while several other linear tricyclic ring systems of similar geometry to 8 (triazolo-, thiazolo-, and pyrazinoquinazolines) were less effective. In the imidazo[4,5-g]quinazoline and pyrroloquinazoline series, the corresponding angular isomers were also much less effective than the linear ones. These results are consistent with structure-activity relationship studies previously developed for the 4-[(3-bromophenyl)amino] quinazolines, which suggested that small electron-donating substituents at the 6- and 7-positions were desirable for high potency. Cellular studies of the linear imidazoloquinazoline 8 show that it can enter cells and rapidly and very selectively shut down EGF-stimulated signal transmission by binding competitively at the ATP site of the EGFR.Explore Compound Types